5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Purity specification HPLC Starting material

Sourcing a high-purity, dual-purpose intermediate for BTK inhibitor synthesis and impurity reference standards often delays ANDA filings. This compound eliminates that bottleneck. • Dual intermediate for ibrutinib & zanubrutinib; single qualification for two drug substances. • ≥99.8% HPLC purity, fully characterized (¹H/¹³C NMR, LC-MS) for direct use in ANDA impurity sections. • Kilogram-scale route validated (70% overall yield, 98.5% at scale) simplifies ICH Q11 starting material justification. • Pre-certified as Zanubrutinib Impurity 10 reference standard - accelerates analytical method validation by 2-4 weeks.

Molecular Formula C16H12N4O
Molecular Weight 276.29 g/mol
CAS No. 330792-70-6
Cat. No. B045589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
CAS330792-70-6
Synonyms3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC16H12N4O
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N
InChIInChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20)
InChIKeyHNIMEQCLCNSCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: Core Intermediate & Impurity Standard


5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792‑70‑6) is a heterocyclic pyrazole‑4‑carbonitrile derivative that serves as a pivotal advanced intermediate in the convergent synthesis of the Bruton’s tyrosine kinase (BTK) inhibitors ibrutinib and zanubrutinib (ACP‑196) [1][2]. The compound is additionally listed as Zanubrutinib Impurity 10 and is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Application (ANDA) submissions [3]. Its molecular formula is C₁₆H₁₂N₄O with a monoisotopic mass of 276.10 Da .

Identity Advanced intermediate and impurity reference standard
Workflow BTK inhibitor synthesis, ANDA impurity profiling, medicinal chemistry diversification
Selection Certified purity, full characterization package, scalable route documentation

Why This Intermediate Cannot Be Substituted by Generic Analogs


Close structural analogs within the 3‑aryl‑1H‑pyrazole‑4‑carbonitrile class may exhibit comparable molecular weights and elemental compositions, but critical differences in the regiospecific placement of the amino and phenoxyphenyl substituents govern reactivity in subsequent Mitsunobu couplings and cyclocondensations [1]. The 5‑amino‑3‑(4‑phenoxyphenyl) substitution pattern uniquely positions the molecule to act as the direct penultimate intermediate for both ibrutinib and zanubrutinib, whereas regioisomers (e.g., 3‑amino‑1‑(4‑phenoxyphenyl)‑1H‑pyrazole‑4‑carbonitrile) fail to yield the correct fused pyrazolo[3,4‑d]pyrimidine scaffold [2]. Furthermore, pharmacopeial impurity standards require certified purity, full characterization data, and traceability documentation that generic “research‑grade” intermediates do not routinely provide . These functional and regulatory distinctions make generic substitution a high‑risk proposition for drug‑development and quality‑control laboratories.

Regiochemistry Regioisomers (e.g., 3-amino-1-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile) may not yield the correct fused pyrazolo[3,4-d]pyrimidine scaffold, limiting direct substitution in BTK inhibitor routes.
Documentation Generic research-grade intermediates typically lack certified purity, full characterization data, and traceability required for ANDA quality-control modules.
Dual utility Analog intermediates specific to a single drug substance may reduce parallel development efficiency compared to this dual ibrutinib/zanubrutinib intermediate.

Differentiation Evidence


Ultra-High Purity Advantage for Regulatory Starting Materials

Commercially available batches of 5‑amino‑3‑(4‑phenoxyphenyl)‑1H‑pyrazole‑4‑carbonitrile are supplied at chromatographic purities as high as 99.89 % (HPLC) , substantially exceeding the 98 % purity offered by major chemical catalogs for the same compound . The 1.89‑percentage‑point absolute increase in purity reduces the total impurity burden from ≤2.0 % to ≤0.11 %, a factor of ~18‑fold. This level of purity aligns with the ICH Q3A/R qualification thresholds for drug‑substance process intermediates, where unidentified impurities must be kept below 0.10 %.

Purity advantage
Data to verify
99.89% vs 98% (HPLC)
Impurity
~18× lower
Supports regulatory starting material designation per ICH Q3A/R thresholds.
Supplier-reported data; independent verification recommended.
Purity specification HPLC Starting material Regulatory compliance

Scalable Patented Route with High Yield and Purity

A recently granted Chinese invention patent (CN119504592B) describes a four‑step synthesis of the target compound from p‑chlorobenzonitrile, achieving an overall isolated yield of 70 % and a liquid‑phase purity of 98.5 % (HPLC) at the kilogram scale [1]. In comparative examples within the same patent, slight deviations in reagent stoichiometry or temperature reduced the yield to 61 % while maintaining similar purity, highlighting the robustness of the optimized conditions. Earlier literature routes for structurally related 3‑aryl‑4‑cyanopyrazoles typically report yields below 55 % without reporting chromatographic purity .

Scalable route
Reported
70% yield, 98.5% purity (kg scale)
Provides procurement confidence for industrial production.
Patent CN119504592B; class-level literature yield typically below 55%.
Process chemistry Scale‑up Yield Purity

Dual Intermediacy for Two BTK Inhibitors

5‑Amino‑3‑(4‑phenoxyphenyl)‑1H‑pyrazole‑4‑carbonitrile is the direct penultimate intermediate in the commercial syntheses of both ibrutinib (PCI‑32765) [1] and zanubrutinib (ACP‑196) [2]. In each case, the cyano group at position 4 undergoes condensation with formamide (ibrutinib) or a related C₁‑building block (zanubrutinib) to forge the pyrimidine ring of the tricyclic core. By contrast, other commonly employed intermediates such as 3‑(4‑phenoxyphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine are specific to a single final drug substance, limiting their utility in parallel development programs.

Dual intermediacy
Class-level inference
Ibrutinib + Zanubrutinib vs Ibrutinib only
Enables parallel development programs and reduces inventory complexity.
Based on documented commercial synthesis routes.
BTK inhibitor Ibrutinib Zanubrutinib Intermediate

Ready-to-Use Impurity Standard with ANDA Documentation

The compound is cataloged as Zanubrutinib Impurity 10 and is supplied with a comprehensive certificate of analysis that includes ¹H/¹³C NMR, LC‑MS, and HPLC purity data [1]. Several suppliers explicitly offer traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards where feasible . In contrast, generic 3‑aryl‑pyrazole‑carbonitrile intermediates are rarely provided with the full suite of regulatory documentation required for direct use in ANDA quality‑control modules. The availability of a pre‑characterized impurity standard can shorten analytical method development timelines by an estimated 2–4 weeks compared to in‑house synthesis and characterization of the impurity .

ANDA documentation
Supporting evidence
Full CoA: NMR, LC-MS, HPLC
May shorten analytical method development timelines.
Supplier characterization package; regulatory acceptance to be confirmed.
Reference standard Impurity profiling ANDA Pharmacopeial traceability

Application Scenarios


Regulatory Starting Material for Ibrutinib and Zanubrutinib Synthesis

When establishing a Drug Master File (DMF) for generic ibrutinib or zanubrutinib, selecting a starting material with documented purity ≥99.8 % (HPLC) and a validated kilogram‑scale synthetic route (CN119504592B) simplifies the justification of the starting material selection per ICH Q11. The 70 % overall yield and 98.5 % purity demonstrated at scale [1] provide a defensible control strategy, while the dual‑intermediate nature allows the same material to be used for both drug substances, reducing regulatory submission effort.

Analytical Reference Standard for Zanubrutinib Impurity Profiling

As Zanubrutinib Impurity 10, the compound is supplied with a full certificate of analysis including ¹H/¹³C NMR, LC‑MS, and HPLC purity [2]. This pre‑existing characterization package can be directly incorporated into the impurity section (3.2.S.3.2) of an ANDA, eliminating the need for in‑house synthesis and structure elucidation. The potential 2–4‑week acceleration of analytical method validation can be critical for first‑to‑file generic applications.

Parallel Development of Ibrutinib and Zanubrutinib Generics

Organizations pursuing both ibrutinib and zanubrutinib generics can procure a single qualified intermediate that feeds both synthetic routes [3]. This dual‑applicability reduces the number of vendor qualifications, streamlines supply‑chain logistics, and may yield volume‑based pricing advantages. The 99.89 % purity available from select suppliers meets the stringent purity thresholds required for both drug substances.

Medicinal Chemistry Exploration for Next-Generation BTK Inhibitors

The cyano and amino functionalities at positions 4 and 5 provide orthogonal reactive handles for diversification. The compound has been used as a reactant in the preparation of ring‑fused pyrazole derivatives targeting lymphocyte‑specific kinase (Lck) , demonstrating its utility beyond the canonical ibrutinib/zanubrutinib scaffolds. The established kilogram‑scale route [1] ensures that academic or industrial medicinal chemistry groups can access gram‑to‑kilogram quantities without route re‑development.

Application
Selection Property
Validation Focus
Regulatory starting material synthesis
High purity grade with scalable route documentation
ICH Q11 starting material justification; impurity fate-and-purge rationale
Zanubrutinib impurity profiling
Pre-characterized impurity standard with full CoA
Direct incorporation into ANDA Module 3.2.S.3.2; method development acceleration
Parallel generic development
Dual intermediate for ibrutinib and zanubrutinib
Supply-chain streamlining; vendor qualification consolidation
Next-generation BTK inhibitor exploration
Orthogonal reactive handles for diversification
Gram-to-kilogram availability for medicinal chemistry without route re-development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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